Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Ethylmorpholine-4-sulfonyl Chloride (CAS 1156825-00-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
2-Ethylmorpholine-4-sulfonyl chloride is a specialized chemical intermediate that merges two moieties of high value in drug discovery: the morpholine ring and the sulfonyl chloride functional group. The morpholine scaffold is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug candidates, due to its favorable physicochemical properties that can enhance solubility, metabolic stability, and blood-brain barrier permeability.[1] The sulfonyl chloride group is a highly reactive electrophile, primarily utilized for the synthesis of sulfonamides, a cornerstone functional group found in a vast array of therapeutic agents.[2][3]
This guide provides a comprehensive technical overview of 2-Ethylmorpholine-4-sulfonyl chloride, synthesizing available data with established chemical principles to serve as a resource for its application in research and development.
PART 1: Core Chemical and Physical Properties
Precise experimental data for 2-Ethylmorpholine-4-sulfonyl chloride is not widely published. However, its fundamental properties can be established from its CAS registry and chemical structure, while others can be inferred from related compounds.
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1156825-00-1 | [4] |
| Chemical Name | 2-Ethylmorpholine-4-sulfonyl chloride | [4] |
| Molecular Formula | C₆H₁₂ClNO₃S | Derived from structure |
| Molecular Weight | 213.68 g/mol | Calculated |
| SMILES Code | O=S(N1CC(CC)OCC1)(Cl)=O | [4] |
| Physical State | Liquid (Predicted) | Inferred from similar compounds |
| Boiling Point | Not determined; similar compounds like Morpholine-4-sulfonyl chloride have Bp: 81-85°C/0.6mm Hg | [5] |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., Dichloromethane, THF). | General chemical knowledge |
| Stability | Moisture-sensitive.[6] Stable under inert, dry conditions. |[6] |
Note: Some physical properties are estimated based on structurally similar compounds and general chemical principles.
PART 2: Synthesis and Mechanistic Rationale
The synthesis of N-sulfonyl chlorides from secondary amines is a well-established transformation. The most direct and common method involves the reaction of the corresponding amine with sulfuryl chloride (SO₂Cl₂).
Proposed Synthesis Workflow
The preparation of 2-Ethylmorpholine-4-sulfonyl chloride would logically proceed from the reaction of 2-ethylmorpholine with sulfuryl chloride, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, or by using an excess of the starting amine.
Caption: Proposed synthesis workflow for 2-Ethylmorpholine-4-sulfonyl chloride.
Exemplary Laboratory Protocol (Self-Validating System)
This protocol is based on established procedures for analogous compounds, such as the synthesis of morpholine-4-sulfonyl chloride.[7] The causality behind key steps is explained to ensure reproducibility and safety.
Objective: To synthesize 2-Ethylmorpholine-4-sulfonyl chloride.
Materials:
-
2-Ethylmorpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, inert gas setup (N₂ or Ar)
Procedure:
-
Inert Atmosphere & Cooling (Causality: Critical for Stability): Set up a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen. This is crucial as both the reactant (SO₂Cl₂) and the product are moisture-sensitive.[6] Cool the flask in an ice bath to 0 °C. Rationale: The reaction is exothermic; low temperature controls the reaction rate and prevents degradation.
-
Reactant Preparation: In the flask, dissolve 2-ethylmorpholine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane. Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing side reactions with the starting amine.
-
Slow Addition of Electrophile (Causality: Safety & Selectivity): Dissolve sulfuryl chloride (1.05 equiv.) in a separate portion of anhydrous DCM and add it to an addition funnel. Add the SO₂Cl₂ solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes. Rationale: Slow addition prevents a dangerous exotherm and minimizes the formation of impurities.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.
-
Aqueous Workup (Causality: Purification): Once the reaction is complete, cool the mixture again in an ice bath and carefully quench it by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine. Rationale: This sequence removes ionic impurities and byproducts, beginning the purification process.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator under reduced pressure. Rationale: Complete removal of water is essential before final purification to prevent hydrolysis of the sulfonyl chloride product.
-
Purification (Self-Validation): The crude product should be purified by vacuum distillation or flash column chromatography on silica gel. The final product's identity and purity should be validated by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
PART 3: Reactivity and Applications in Drug Design
The primary utility of 2-Ethylmorpholine-4-sulfonyl chloride lies in its function as an electrophilic building block for the construction of N-substituted sulfonamides.
Core Reactivity: Sulfonamide Formation
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. It readily reacts with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.
Caption: General reaction scheme for sulfonamide synthesis.
Strategic Value in Medicinal Chemistry
The combination of the morpholine ring and the reactive sulfonyl chloride handle makes this reagent a powerful tool for late-stage functionalization and library synthesis in drug discovery.[3]
-
Modulation of Physicochemical Properties: The introduction of the 2-ethylmorpholine sulfonyl group can significantly alter the properties of a parent molecule. The morpholine ring can improve aqueous solubility and act as a hydrogen bond acceptor, which can be critical for target engagement and pharmacokinetic profiles.[1][8]
-
Scaffold for CNS-Targeted Agents: The morpholine heterocycle is frequently found in drugs targeting the central nervous system. Its inclusion often helps achieve the delicate balance of lipophilicity and polarity required to cross the blood-brain barrier.[1]
-
Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, helping to fine-tune electronic properties and metabolic stability while maintaining or improving biological activity.[8]
PART 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Ethylmorpholine-4-sulfonyl chloride is not publicly available, the hazards can be reliably predicted from the data for analogous sulfonyl chlorides and morpholine derivatives.[6][9][10][11]
Table 2: Predicted Hazard Profile
| Hazard Class | Description | Precaution |
|---|---|---|
| Skin Corrosion/Irritation | Expected to be Category 1B. Causes severe skin burns and eye damage.[10][11] | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-face protection (face shield). |
| Eye Damage | Expected to cause serious, potentially irreversible eye damage.[10][11] | Use safety goggles and a face shield. Ensure an eyewash station is immediately accessible. |
| Moisture Reactivity | Reacts with water, potentially violently, to release corrosive HCl gas.[6] | Handle under inert gas. Store in a tightly sealed container in a desiccator or dry cabinet. |
| Inhalation Toxicity | Vapors and mists are likely to be toxic and cause respiratory irritation.[6] | Use exclusively within a certified chemical fume hood. |
Handling and Storage Protocol:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[6][9] The container must be kept tightly closed under an inert atmosphere.
-
Personal Protective Equipment (PPE): A standard PPE ensemble includes a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Spill & Disposal: Absorb small spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. Do not use water. Dispose of waste in accordance with local, state, and federal regulations.
References
-
Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]
-
Baran, P. S., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Baran, P. S., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
ResearchGate. Early investigations using morpholine-4-sulfonyl chloride A as the starting material. [Link]
-
Oakwood Chemical. Morpholine-4-sulfonyl chloride. [Link]
-
ResearchGate. Application of Sulfonyl in Drug Design. [Link]
-
MySkinRecipes. 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
PubMed. Vibrational spectra and surface-enhanced vibrational spectra of 1-nitropyrene. [Link]
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- 3. d-nb.info [d-nb.info]
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